molecular formula C14H15IO2 B12562162 (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol CAS No. 183670-35-1

(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol

Cat. No.: B12562162
CAS No.: 183670-35-1
M. Wt: 342.17 g/mol
InChI Key: UBGCITZOXZMHQM-NEPJUHHUSA-N
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Description

(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes an iodine atom, a prop-2-en-1-yl group, and a phenoxy group attached to a cyclopent-2-en-1-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol typically involves multiple steps, starting with the preparation of the cyclopent-2-en-1-ol ring. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenoxy and prop-2-en-1-yl groups. The final step involves the iodination of the phenoxy group using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-4-[2-Bromo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
  • (1S,4R)-4-[2-Chloro-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
  • (1S,4R)-4-[2-Fluoro-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol

Uniqueness

The presence of the iodine atom in (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol imparts unique properties, such as increased molecular weight and the ability to form halogen bonds. These characteristics can enhance the compound’s reactivity and specificity in various applications .

Properties

CAS No.

183670-35-1

Molecular Formula

C14H15IO2

Molecular Weight

342.17 g/mol

IUPAC Name

(1S,4R)-4-(2-iodo-6-prop-2-enylphenoxy)cyclopent-2-en-1-ol

InChI

InChI=1S/C14H15IO2/c1-2-4-10-5-3-6-13(15)14(10)17-12-8-7-11(16)9-12/h2-3,5-8,11-12,16H,1,4,9H2/t11-,12+/m1/s1

InChI Key

UBGCITZOXZMHQM-NEPJUHHUSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)I)O[C@@H]2C[C@@H](C=C2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)I)OC2CC(C=C2)O

Origin of Product

United States

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